molecular formula C18H12Cl2N4O2 B12624862 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12624862
M. Wt: 387.2 g/mol
InChI Key: OXGFLDJCVYGUOI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 2,6-dichlorophenoxy group at position 6 and a 2-methoxyphenyl moiety at position 2. Its molecular formula is C₁₉H₁₂Cl₂N₄O₂, with a molar mass of 411.23 g/mol. The compound’s structural complexity confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 3.5) and a melting point range of 140–141 °C when crystallized from ethyl ether .

Synthesis and Key Modifications The synthesis of triazolo[4,3-b]pyridazine derivatives typically involves cyclocondensation of hydrazine derivatives with chloropyridazines. For example, 6-chloro-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (a precursor to the target compound) is synthesized via refluxing hydrazine derivatives with substituted pyridazines in ethanol, followed by functionalization with phenoxy groups . Strategic substitution at the 6-position with dichlorophenoxy groups enhances bioactivity, particularly in targeting phosphodiesterase (PDE) isoforms and GABAA receptors .

Properties

Molecular Formula

C18H12Cl2N4O2

Molecular Weight

387.2 g/mol

IUPAC Name

6-(2,6-dichlorophenoxy)-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H12Cl2N4O2/c1-25-14-8-3-2-5-11(14)18-22-21-15-9-10-16(23-24(15)18)26-17-12(19)6-4-7-13(17)20/h2-10H,1H3

InChI Key

OXGFLDJCVYGUOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Biological Activity

The compound 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family known for its diverse biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of phenyl substituents. The specific compound under discussion can be synthesized through various methods involving reagents like phosphorus oxychloride and methanol under reflux conditions .

Antiproliferative Activity

A significant aspect of the biological activity of 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine is its antiproliferative effects against various cancer cell lines. Research indicates that this compound exhibits moderate to potent antiproliferative activity. For instance:

  • Cell Lines Tested :
    • SGC-7901 (gastric adenocarcinoma)
    • A549 (lung adenocarcinoma)
    • HT-1080 (fibrosarcoma)

The compound demonstrated IC50 values ranging from 0.008 µM to 0.014 µM , which signifies its strong potential as an anticancer agent compared to established drugs like CA-4 (Colchicine analog) with similar activity profiles .

Cell LineIC50 Value (µM)
SGC-79010.014
A5490.008
HT-10800.012

The mechanism through which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization, which is critical for cell division and proliferation. Immunostaining assays have confirmed significant disruption in microtubule formation in treated cells .

Apoptotic Induction

In addition to antiproliferative effects, compounds within this class have been shown to induce apoptosis in cancer cells. The activation of caspases and subsequent apoptotic pathways is a crucial aspect of their anticancer activity. Studies indicate that these compounds can activate caspases leading to programmed cell death in various cancer models .

Case Studies

Recent studies have highlighted the potential applications of 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine :

  • Study on Anticancer Properties :
    • A series of experiments demonstrated that this compound could effectively reduce tumor growth in xenograft models.
    • Histological analysis post-treatment showed decreased cell proliferation markers and increased apoptosis indicators.
  • Comparative Analysis with Other Compounds :
    • When compared with other triazole derivatives, this specific compound exhibited superior efficacy in inhibiting cell growth in vitro and in vivo models.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable case study involved screening a library of compounds for their efficacy against cancer cell lines. The findings indicated that 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine exhibited significant cytotoxic effects on various cancer types. This suggests its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown promising antimicrobial properties. Research indicates that derivatives of triazolo-pyridazine compounds can inhibit the growth of several pathogenic bacteria and fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Microwave-Assisted Synthesis

The synthesis of 6-(2,6-Dichlorophenoxy)-3-(2-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine can be efficiently achieved through microwave-assisted methods. This approach not only reduces reaction times but also improves yields compared to traditional heating methods. The process typically involves the cyclization of appropriate precursors under microwave irradiation, facilitating rapid formation of the desired triazole structure .

Green Chemistry Approaches

The development of environmentally friendly synthesis routes is critical in modern chemistry. Techniques utilizing solvent-free conditions or biodegradable solvents have been explored for synthesizing this compound. Such methods align with green chemistry principles by minimizing waste and reducing the environmental impact associated with chemical manufacturing processes.

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AnticancerSignificant cytotoxicity against various cancer cell lines
AntimicrobialInhibition of pathogenic bacteria and fungi
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Selectivity Profiles

  • PDE4 Inhibition: The target compound shares structural motifs with compound 18 (), which features a 4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl group. Both exhibit nanomolar potency against PDE4A, but the dichlorophenoxy substituent in the target compound improves metabolic stability compared to the labile tetrahydrofuran ether in compound 18 .
  • BRD4 Inhibition : Derivatives like compound 29 () incorporate sulfonamide or acylhydrazine groups, achieving BRD4 binding via π-π stacking. The target compound lacks these motifs, explaining its weaker affinity for bromodomains .

Physicochemical and ADME Properties

  • Lipophilicity : The trifluoromethyl group in 6-methoxy-3-[4-(trifluoromethyl)phenyl] () increases logP to ~4.2, enhancing blood-brain barrier penetration but reducing aqueous solubility. The target compound (logP ≈ 3.5) balances these properties .
  • Metabolic Stability : Chlorine atoms in the target compound reduce oxidative metabolism compared to 3-(2-methoxyphenyl)-6-hydrazinyl derivatives, which are prone to N-dealkylation .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Position 6: Phenoxy groups (e.g., 2,6-dichloro, 4-methoxy) are critical for PDE4 inhibition. Bulkier substituents (e.g., tetrahydrofuran-3-yloxy) enhance isoform selectivity but reduce metabolic stability .
  • Position 3 : Aryl groups (e.g., 2-methoxyphenyl, 4-trifluoromethylphenyl) dictate target engagement. Electron-withdrawing groups (Cl, CF₃) improve affinity for enzymes, while methoxy groups favor receptor interactions .

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